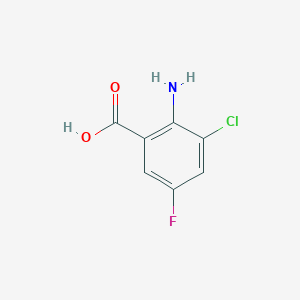

2-Amino-3-chloro-5-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVXUPVSKDWTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022961-12-1 | |

| Record name | 2-amino-3-chloro-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the successful application of a chemical entity in research and development, particularly in the pharmaceutical sector, is fundamentally reliant on a comprehensive understanding of its chemical properties. This guide is intended to provide an in-depth technical overview of 2-Amino-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative of interest. The unique substitution pattern of this molecule, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid scaffold, suggests its potential as a versatile building block in medicinal chemistry. This document will detail its known chemical and physical properties, safety information, and explore its potential reactivity and applications by drawing parallels with closely related and well-characterized analogs. The aim is to equip researchers and drug development professionals with the critical knowledge necessary for the effective and safe utilization of this compound in their work.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, and carboxylic acid) groups on the benzene ring results in a unique electronic and chemical profile.

| Property | Value | Source |

| CAS Number | 1022961-12-1 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₂ | [1][2] |

| Molecular Weight | 189.57 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)F | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the molecular structure and purity of a chemical compound. While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. Due to the substitution pattern, the two aromatic protons will likely appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and chlorine atoms. The chemical shifts of the amino and carboxylic acid protons can be broad and their positions can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon of the carboxylic acid group will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

O-H stretching of the carboxylic acid, which will be a broad band in the range of 2500-3300 cm⁻¹.

-

C=O stretching of the carboxylic acid, a strong absorption around 1700 cm⁻¹.

-

C=C stretching of the aromatic ring, in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-F stretching vibrations, which will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Predicted mass spectrometry data suggests the following m/z values for various adducts:

-

[M+H]⁺: 190.00656

-

[M+Na]⁺: 211.98850

-

[M-H]⁻: 187.99200

The fragmentation pattern would likely involve the loss of the carboxylic acid group, water, and potentially the halogen atoms.

Synthesis and Reactivity

Synthesis

Hypothetical Synthetic Workflow:

References

An In-Depth Technical Guide to 2-Amino-3-chloro-5-fluorobenzoic Acid: A Versatile Building Block in Chemical Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of Halogenated Anthranilates

Substituted aminobenzoic acids are a cornerstone in the synthesis of a wide array of chemical entities, from pharmaceuticals to advanced materials. The strategic placement of halogen atoms on the aromatic ring, as seen in this compound, provides medicinal chemists and material scientists with a powerful tool to modulate a molecule's physicochemical and biological properties. The presence of both chlorine and fluorine atoms can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a particularly attractive starting material for library synthesis and lead optimization in drug discovery.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 1022961-12-1, possesses a unique substitution pattern on the benzoic acid core that dictates its chemical behavior and potential applications.[1]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1022961-12-1 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)F | [2] |

| Appearance | Solid (predicted) | N/A |

| XlogP (predicted) | 2.0 | [2] |

Structural Analysis and Intramolecular Interactions

While a crystal structure for this compound is not publicly available, we can infer key structural features from the closely related compound, 2-amino-5-fluorobenzoic acid.[3][4] In the crystal lattice of 2-amino-5-fluorobenzoic acid, the molecule is nearly planar, and a significant intramolecular hydrogen bond exists between the amino group and the carbonyl oxygen of the carboxylic acid, forming an S(6) ring motif.[3][4] It is highly probable that this compound adopts a similar conformation, which can influence its reactivity and intermolecular interactions. The presence of the ortho-amino group to the carboxylic acid facilitates this intramolecular hydrogen bonding, which can affect the acidity of the carboxylic acid and the nucleophilicity of the amino group.

The diagram below illustrates the logical relationship of the functional groups and their influence on the molecule's properties.

Caption: Functional group interplay in this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups and the electron-donating effect of the amino group. The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the carboxylic acid will be the most downfield shifted. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

-

FT-IR: The infrared spectrum will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretches of the amino group (~3300-3500 cm⁻¹), and the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ).[1] The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom. Predicted mass-to-charge ratios for various adducts are available in public databases.[2]

Synthesis Protocols

A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in peer-reviewed literature. However, based on established organic chemistry principles and published methods for analogous compounds, a plausible synthetic route can be devised. A common approach involves the halogenation and subsequent reduction of a nitro-substituted benzoic acid.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway starting from a commercially available fluoronitrobenzoic acid.

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Chloro-5-fluoro-2-nitrobenzoic acid

-

To a solution of 5-fluoro-2-nitrobenzoic acid in a suitable solvent (e.g., dichloroethane), add a catalytic amount of iron powder.

-

Heat the mixture to a moderate temperature (e.g., 60-70 °C).

-

Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 3-chloro-5-fluoro-2-nitrobenzoic acid from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise while stirring.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the amino group, and the halogenated aromatic ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity will be influenced by the electronic effects of the substituents on the ring.

-

Amino Group: The amino group is nucleophilic and can participate in reactions like acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups.

-

Aromatic Ring: The halogen atoms on the ring can be substituted via nucleophilic aromatic substitution under certain conditions, although this is generally less facile than on electron-deficient rings. The amino group strongly activates the ring towards electrophilic aromatic substitution, but the positions of substitution will be directed by all three existing groups.

A Key Building Block in Medicinal Chemistry

Substituted anthranilic acids are valuable precursors for the synthesis of various heterocyclic scaffolds of medicinal importance, such as quinazolinones, acridones, and benzodiazepines. The closely related 2-amino-3-chlorobenzoic acid has been identified as a natural product with potent anticancer activity, acting as an inhibitor of the PI3K/AKT signaling pathway. This highlights the potential of the title compound as a scaffold for the development of novel therapeutic agents.

The general workflow for utilizing such building blocks in the synthesis of kinase inhibitors is depicted below.

Caption: Workflow for the development of kinase inhibitors.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] The compound is hygroscopic and should be stored under an inert atmosphere.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers a handle for fine-tuning the properties of target molecules. While detailed experimental data for this specific compound is not widely published, a thorough understanding of the chemistry of related aminobenzoic acids provides a solid foundation for its synthesis and application. As the demand for novel and effective therapeutics continues to grow, the strategic use of such halogenated building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of viable synthetic pathways for 2-Amino-3-chloro-5-fluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid core presents unique synthetic challenges and opportunities. This document outlines three plausible and scientifically grounded synthetic routes, offering in-depth analysis of the chemical principles, reaction mechanisms, and experimental considerations.

Introduction: The Significance of this compound

Substituted anthranilic acids are a critical class of building blocks in medicinal chemistry. The incorporation of halogen atoms, particularly fluorine and chlorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, represents a valuable scaffold for the synthesis of a wide range of bioactive compounds. Its structural features make it an attractive starting material for the development of novel therapeutics and agrochemicals.

Proposed Synthetic Pathways

Based on established organic chemistry principles and a thorough review of related transformations, three primary synthetic routes are proposed for the preparation of this compound. Each pathway offers distinct advantages and challenges, which will be discussed in detail.

Route 1: Electrophilic Chlorination of 2-Amino-5-fluorobenzoic Acid

This pathway commences with the readily available 2-amino-5-fluorobenzoic acid and introduces the chlorine atom at the C3 position via an electrophilic aromatic substitution reaction.

Scientific Rationale: The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. The fluorine atom (-F) is a deactivating group but also directs ortho and para. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. In this specific substrate, the directing effects of the amino and fluoro groups are synergistic, strongly favoring the introduction of the electrophile at the positions ortho and para to them. The position ortho to the amino group (C3) is the most electronically enriched and sterically accessible, making it the most probable site for chlorination.

Diagram of Pathway 1:

Caption: Pathway 1: Synthesis via electrophilic chlorination.

Experimental Protocol (Proposed):

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Chlorinating Agent Addition: To the stirred solution, add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Summary Table for Pathway 1 (Predicted):

| Step | Reagents & Conditions | Expected Yield | Purity | Key Considerations |

| Chlorination | 2-Amino-5-fluorobenzoic acid, NCS, Acetic Acid, 50-60°C | 70-85% | >95% after recrystallization | Careful control of stoichiometry to avoid dichlorination. |

Route 2: Nitration of 3-Chloro-5-fluorobenzoic Acid Followed by Reduction

This synthetic approach involves the initial synthesis of a chloro-fluoro-substituted benzoic acid, followed by nitration and subsequent reduction of the nitro group to an amine.

Scientific Rationale: This route relies on the initial construction of the desired halogen substitution pattern, followed by the introduction of the amino group precursor (nitro group). The key step is the regioselective nitration of 3-chloro-5-fluorobenzoic acid. The chloro and fluoro groups are ortho, para-directors, while the carboxylic acid is a meta-director. The directing effects of the halogens would favor nitration at the C2, C4, and C6 positions. The carboxylic acid would direct to the C5 position. The interplay of these effects makes the regioselectivity of this step less predictable without experimental data. However, the position ortho to the fluorine and meta to the chlorine (C2) is a plausible site for nitration. Subsequent reduction of the nitro group is a standard and high-yielding transformation.

Diagram of Pathway 2:

Caption: Pathway 2: Synthesis via nitration and reduction.

Experimental Protocol (Proposed):

-

Nitration:

-

Carefully add 3-chloro-5-fluorobenzoic acid (1.0 eq.) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

-

Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion, monitoring by TLC.

-

Pour the reaction mixture onto ice to precipitate the crude nitro-benzoic acid.

-

Filter, wash with water, and dry the solid.

-

-

Reduction:

-

Dissolve the crude 3-chloro-5-fluoro-2-nitrobenzoic acid in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst and neutralize the filtrate.

-

The product will precipitate upon neutralization and can be collected by filtration and purified by recrystallization.

-

Data Summary Table for Pathway 2 (Predicted):

| Step | Reagents & Conditions | Expected Yield | Purity | Key Considerations |

| Nitration | 3-Chloro-5-fluorobenzoic acid, HNO₃, H₂SO₄ | 60-75% | >90% | Potential for isomeric byproducts. |

| Reduction | 3-Chloro-5-fluoro-2-nitrobenzoic acid, Fe/HCl or H₂/Pd-C | 85-95% | >98% after recrystallization | Efficient and clean transformation. |

Route 3: Sandmeyer Reaction of 2,3-Diamino-5-fluorobenzoic Acid

This elegant pathway utilizes a commercially available or synthetically accessible diamino precursor, where one of the amino groups is selectively converted to a chloro group via the Sandmeyer reaction.

Scientific Rationale: The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[1][2] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding aryl chloride. The key to this route is the availability of 2,3-diamino-5-fluorobenzoic acid. The selective diazotization of the more sterically hindered amino group at the C3 position might be challenging, but the subsequent Sandmeyer reaction is expected to proceed efficiently.

Diagram of Pathway 3:

Caption: Pathway 3: Synthesis via the Sandmeyer reaction.

Experimental Protocol (Proposed):

-

Diazotization:

-

Dissolve 2,3-diamino-5-fluorobenzoic acid (1.0 eq.) in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0 eq.) in water, maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Data Summary Table for Pathway 3 (Predicted):

| Step | Reagents & Conditions | Expected Yield | Purity | Key Considerations |

| Diazotization | 2,3-Diamino-5-fluorobenzoic acid, NaNO₂, HCl, 0-5°C | High conversion | - | Diazonium salt is unstable and should be used immediately. |

| Sandmeyer Reaction | Diazonium salt, CuCl, HCl | 60-80% | >95% after purification | Control of temperature is crucial. |

Conclusion and Future Outlook

This guide has detailed three scientifically sound and plausible synthetic pathways for the preparation of this compound. Each route offers a unique set of advantages and challenges.

-

Route 1 is attractive due to its directness, but the regioselectivity of the chlorination step would need to be experimentally validated.

-

Route 2 provides a more controlled introduction of the amino group, but the synthesis of the starting material and the regioselectivity of the nitration are key considerations.

-

Route 3 , the Sandmeyer reaction, appears to be a very promising approach, particularly if the diamino precursor is readily accessible.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific experimental capabilities of the research team. Further experimental validation and optimization of the proposed protocols are necessary to establish the most efficient and scalable synthesis of this valuable chemical intermediate. The continued exploration of novel synthetic methodologies for such highly functionalized aromatic compounds will undoubtedly contribute to advancements in drug discovery and materials science.

References

Spectroscopic Characterization of 2-Amino-3-chloro-5-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Amino-3-chloro-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental data for this specific molecule, this guide presents a comprehensive analysis based on established spectroscopic principles and data from structurally related analogs. The methodologies and interpretations provided herein serve as a robust framework for the characterization of this and similar substituted benzoic acid derivatives.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol [1]. The strategic placement of amino, chloro, and fluoro groups on the benzoic acid core imparts unique electronic and steric properties that are critical for its reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 1022961-12-1 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)F | [1] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; N [label="N", pos="-2.6,-0.75!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl [label="Cl", pos="-1.8,-3.75!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="F", pos="2.6,-0.75!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C7 [label="C", pos="0,3!"]; O1 [label="O", pos="-0.8,4!"]; O2 [label="O", pos="1,4!"]; H1[label="H", pos="0.8,-3!"]; H2[label="H", pos="-2.8,0!"]; H3[label="H", pos="-3.2,-1.5!"]; H4[label="H", pos="1.8,4!"];

// Aromatic ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C2 -- N; C3 -- Cl; C5 -- F; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C4 -- H1; N -- H2; N -- H3; O2 -- H4;

// Aromatic ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of related compounds such as 2-amino-5-fluorobenzoic acid and 2-amino-3-chlorobenzoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the aromatic protons, while the electron-withdrawing chloro, fluoro, and carboxylic acid groups will deshield them.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| COOH | 12.0 - 13.5 | Singlet (broad) | - | The acidic proton of the carboxylic acid is typically a broad singlet in this region. |

| Ar-H4 | 7.2 - 7.5 | Doublet of doublets | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz | This proton is coupled to the adjacent fluorine atom and the meta-proton. |

| Ar-H6 | 6.8 - 7.1 | Doublet of doublets | JH-F ≈ 3-5 Hz, JH-H ≈ 2-3 Hz | This proton experiences coupling from the fluorine atom and the meta-proton. |

| NH₂ | 4.5 - 6.0 | Singlet (broad) | - | The amine protons often appear as a broad singlet and can exchange with solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C-F | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) | The carbon directly attached to fluorine will show a large one-bond coupling constant. |

| C-NH₂ | 145 - 150 | The amino group has a significant shielding effect. |

| C-Cl | 115 - 120 | The chloro group has a moderate deshielding effect. |

| C-COOH | 110 - 115 | The carbon attached to the carboxylic acid group. |

| C-H | 118 - 125 and 105 - 110 | The remaining aromatic carbons will have shifts influenced by their positions relative to the various substituents. |

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A study on the related 2-amino-5-fluorobenzoic acid provides a basis for interpreting the IR spectrum of the title compound[2].

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretching (asymmetric and symmetric) |

| 2500 - 3300 | Broad | O-H stretching (carboxylic acid) |

| 1680 - 1710 | Strong | C=O stretching (carboxylic acid dimer) |

| 1600 - 1650 | Medium-Strong | N-H bending |

| 1500 - 1600 | Medium | C=C stretching (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretching and O-H bending |

| 1100 - 1200 | Medium | C-F stretching |

| 700 - 800 | Strong | C-Cl stretching |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: Subtract the background spectrum from the sample spectrum and analyze the resulting peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 189, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 191 with an intensity of approximately one-third of the M⁺ peak is also expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z 171) from the carboxylic acid group.

-

Loss of COOH (m/z 144), a common fragmentation for benzoic acids.

-

Subsequent fragmentation of the aromatic ring.

-

Experimental Protocol for Mass Spectrometry

Figure 3: General Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a valuable resource for researchers working with this molecule. The detailed experimental protocols serve as a practical guide for obtaining empirical data, which will be essential for confirming these predictions and further advancing the use of this compound in scientific research and drug development.

References

Introduction: A Profile of 2-Amino-3-chloro-5-fluorobenzoic Acid

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated anthranilic acid derivative utilized in synthetic organic chemistry, particularly as a building block in the development of pharmaceutical compounds and other complex molecules. Its unique substitution pattern offers medicinal chemists a scaffold for creating novel structures with potential biological activity. However, the same reactivity that makes it valuable also necessitates a thorough understanding of its potential hazards.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, moving beyond mere compliance to foster a proactive safety culture in the laboratory. The causality behind each recommendation is explained to empower researchers to make informed decisions and manage risk effectively.

| Property | Value | Reference |

| Chemical Formula | C₇H₅ClFNO₂ | [1] |

| CAS Number | 1022961-12-1 | [1] |

| Molecular Weight | 189.57 g/mol | N/A |

| Synonyms | MFCD11193640 | [1] |

Part 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the thorough identification and assessment of chemical hazards. This compound is classified under the Globally Harmonized System (GHS) with significant health warnings that demand stringent control measures.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Danger |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Danger |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Danger |

Source: SynQuest Laboratories, Inc. Safety Data Sheet.[1]

Expert Insight: The "Toxic if swallowed" classification is particularly critical. It signifies that even small quantities ingested accidentally can cause significant harm, distinguishing it from substances that are merely "Harmful if swallowed." The irritation potential to the skin, eyes, and respiratory tract underscores the necessity of preventing any direct contact or aerosol inhalation.

The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. Before any new procedure involving this compound is initiated, researchers must systematically evaluate the potential for exposure and implement appropriate controls.

Caption: A simple workflow for assessing and mitigating risks.

Part 2: A Proactive Safety Framework: The Hierarchy of Controls

Effective safety management prioritizes systematic hazard elimination over reliance on personal protective equipment (PPE). The Hierarchy of Controls is a framework that ranks risk control methods from most to least effective.

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Application to this compound

-

Elimination/Substitution: In drug development, eliminating or substituting this specific building block may not be feasible. Its unique structure is often integral to the desired final molecule.

-

Engineering Controls: This is the most critical layer of protection. All work with this compound, especially handling the powder, must be performed within a certified chemical fume hood to prevent inhalation of dust particles.[1] Emergency eye wash stations and safety showers must be immediately accessible.[1]

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every process involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[1] Always wash hands thoroughly after handling the product.[1]

-

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[2]

| Task | Required PPE | Rationale |

| Weighing/Handling Solid | Nitrile gloves, chemical safety goggles, face shield, lab coat, and in cases of inadequate ventilation, respiratory protection. | Protects against skin/eye contact with fine dust and accidental ingestion/inhalation. A face shield provides an extra layer of protection.[1][3] |

| Preparing Solutions | Nitrile gloves, chemical safety goggles, lab coat. | Protects against splashes and direct skin/eye contact.[3] |

| Running Reactions/Work-up | Nitrile gloves, chemical safety goggles, lab coat. | Standard protection against chemical exposure during transfers and manipulations.[3] |

Part 3: Methodologies for Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety checks and best practices at each step.

Protocol: Weighing and Dispensing the Solid Compound

-

Preparation: Don all required PPE (nitrile gloves, lab coat, safety goggles, face shield).

-

Engineering Control: Perform all work inside a certified chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

-

Dispensing: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.[1][4]

-

Closure: Securely close the main container immediately after dispensing.

-

Cleanup: Clean the spatula thoroughly. If any material has spilled, follow the accidental release protocol (Section 4.2).

-

Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.

Protocol: Accidental Release (Spill) Management

-

Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.[1]

-

Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.

-

Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on).[1]

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]

-

Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or shovel the material into a designated, labeled waste container.[1][4] Minimize dust generation during this process.[1]

-

Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety officer) and then with soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[1]

Part 4: Emergency Response

Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

Caption: A clear decision-making process for exposure incidents.

First Aid Measures

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the Safety Data Sheet (SDS) to the medical personnel.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use media appropriate for the surrounding fire.[1]

-

Specific Hazards: Thermal decomposition can be extremely hazardous, generating toxic gases including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]

-

Protective Actions: Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1] Evacuate the area immediately in case of a fire.[1]

Part 5: Storage and Waste Management

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage Protocol

-

Conditions: Store in a dry, cool, and well-ventilated area.[1]

-

Container: Keep the container tightly closed when not in use.[1]

-

Security: The storage area should be locked up to restrict access to authorized personnel only.[1]

-

Hygroscopicity: The compound is hygroscopic. Store under an inert gas (e.g., argon or nitrogen) to maintain its integrity.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

Waste Disposal Protocol

-

Procedure: All waste containing this compound must be treated as hazardous waste.

-

Method: The recommended disposal method is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize the hazardous decomposition products.[1][5]

-

Compliance: Always dispose of contents and containers in accordance with all local, state, and federal regulations.[1]

Conclusion

This compound is a valuable research chemical whose utility is matched by its significant hazards. A safety-first mindset, grounded in a thorough understanding of its toxicological properties and the rigorous application of the Hierarchy of Controls, is essential. By integrating the protocols and expert insights detailed in this guide—from proactive risk assessment and engineering controls to meticulous handling procedures and emergency preparedness—research organizations can ensure the safety of their personnel while advancing their scientific objectives.

References

A Technical Guide to the Biological Activity of 2-Amino-3-chloro-5-fluorobenzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anthranilic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The strategic introduction of halogen atoms, such as chlorine and fluorine, into this core structure can profoundly modulate a molecule's physicochemical properties, enhancing its biological activity, metabolic stability, and target specificity. This guide focuses on the therapeutic potential of 2-Amino-3-chloro-5-fluorobenzoic acid and its derivatives. While direct research on this specific trifunctionalized molecule is emerging, a comprehensive analysis of its close structural analogs provides a powerful predictive model for its biological activities. This document synthesizes current knowledge, focusing on the potent anticancer and antimicrobial properties exhibited by related compounds, detailing their mechanisms of action, and providing robust experimental protocols for their evaluation. The insights presented herein serve as a foundational resource for researchers aiming to explore this promising class of compounds in drug discovery and development.

Part 1: The Chemical and Biological Rationale

The Anthranilic Acid Scaffold: A Privileged Structure

Anthranilic acid (2-aminobenzoic acid) and its derivatives are classified as "privileged structures" in drug discovery. This designation is due to their ability to serve as versatile ligands for multiple biological targets by presenting functional groups (an amine and a carboxylic acid) in a specific spatial orientation. This scaffold is a key component in numerous approved drugs, including anti-inflammatory agents and diuretics. Its rigid, yet adaptable, framework allows for systematic chemical modification to optimize potency and selectivity.

Strategic Halogenation: The Role of Chlorine and Fluorine in Modulating Bioactivity

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to fine-tune the properties of a lead compound.[1]

-

Fluorine: Due to its small size and high electronegativity, fluorine can significantly alter a molecule's conformational preferences, pKa, and metabolic stability.[1] It often improves target binding affinity and membrane permeability, making it a highly valuable tool in drug design.[2] The increasing acceptance of fluorinated amino acids and peptides in pharmaceuticals highlights this trend.[2]

-

Chlorine: As a larger and more lipophilic halogen, chlorine can enhance binding through hydrophobic and halogen-bonding interactions. Its presence can also block sites of metabolic oxidation, thereby increasing the compound's half-life.

The combination of both chlorine and fluorine on the anthranilic acid ring, as in this compound, creates a unique electronic and steric profile, offering a compelling starting point for developing novel therapeutic agents.

Part 2: Synthesis and Derivatization

Rationale for Synthetic Design

The primary objective in synthesizing derivatives of the this compound core is to establish a clear Structure-Activity Relationship (SAR). By systematically modifying the amino and carboxylic acid functional groups, researchers can probe how these changes affect target engagement, potency, and selectivity. Key derivatization strategies include amide bond formation, esterification, and N-alkylation, creating a diverse chemical library for biological screening.

Exemplar Synthetic Protocol: Synthesis of the Core Scaffold

Workflow for Synthesis of Halogenated Anthranilic Acids

Caption: General synthetic workflow for producing halogenated anthranilic acids.

Derivatization Strategies

The core scaffold offers two primary points for modification: the amine (-NH₂) and the carboxylic acid (-COOH).

Logical Flow for Derivative Library Synthesis

Caption: Key derivatization pathways from the core scaffold.

Part 3: Biological Activity - A Case Study Approach

Direct biological data for this compound is limited. However, its close analog, 2-Amino-3-chlorobenzoic acid (2A3CB) , isolated from Streptomyces coelicolor, provides a well-documented and compelling model for its potential therapeutic activities.[5][6]

Potent Anticancer Activity

2A3CB has demonstrated significant cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line.[5][6] Its potency is notable, with IC₅₀ values reaching the low micromolar range after 48 hours of treatment.[5]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) Against MDA-MB-231 Cells

| Compound | 24h (µM) | 48h (µM) | 72h (µM) | Reference |

| 2-Amino-3-chlorobenzoic acid (2A3CB) | 26 | 5 | 7.2 | [5][6] |

| Doxorubicin | Not Reported | ~1.0 - 3.16 | Not Reported | [6] |

| Paclitaxel | Not Reported | Not Reported | ~0.005 - 0.3 | [6] |

| Note: IC₅₀ values for standard chemotherapies are sourced from multiple studies and may vary.[6] |

Mechanism of Action: Targeting the PI3K/AKT Pathway

The anticancer effects of 2A3CB are linked to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.[5][6] In vitro studies indicate that 2A3CB induces apoptosis through caspase-mediated pathways and significantly inhibits cancer cell proliferation and migration.[5] Key molecular targets include:

-

PI3K/AKT Pathway: A critical pathway for cell survival that is often dysregulated in cancer.[6]

-

PTEN: A tumor suppressor gene that is negatively regulated by the PI3K/AKT pathway.[6]

-

BAX: A pro-apoptotic protein.[6]

-

STAT3: A transcription factor involved in cell growth and apoptosis.[6]

-

PCNA: A marker for cellular proliferation.[6]

The compound appears to exert its effects by downregulating the expression of survival markers and upregulating apoptotic signals, potentially through the modulation of specific miRNAs.[5]

Proposed Signaling Pathway Influenced by 2A3CB

Caption: Proposed mechanism targeting the PI3K/AKT signaling pathway.

Antimicrobial Properties

In addition to its anticancer effects, 2A3CB has shown potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5] This highlights its potential as a dual-action agent. Furthermore, studies on other 2-chlorobenzoic acid derivatives have demonstrated broad-spectrum antimicrobial potential against both Gram-positive and Gram-negative bacteria, including Escherichia coli.[7] This suggests that the halogenated anthranilic acid scaffold is a promising template for developing new classes of antibiotics to combat drug-resistant pathogens.

Part 4: Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental methodologies. The following protocols are fundamental for assessing the anticancer potential of novel this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth. It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Gene Expression Analysis (RT-qPCR)

This workflow is used to quantify changes in the mRNA levels of target genes (e.g., PI3K, AKT, PTEN, BAX) following compound treatment.

Workflow for RT-qPCR Analysis

Caption: Standard workflow for Real-Time Quantitative PCR (RT-qPCR).

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Treat cells in a 6-well plate with the test compound at its IC₅₀ concentration for a specified time. Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol).

-

RNA Isolation: Purify total RNA from the lysate using a column-based kit or phenol-chloroform extraction.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each gene of interest and a housekeeping gene (e.g., GAPDH). The reaction mixture includes cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Part 5: Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area for therapeutic innovation. Drawing insights from the well-characterized analog 2-Amino-3-chlorobenzoic acid (2A3CB), this class of compounds exhibits significant potential as both anticancer and antimicrobial agents. The demonstrated activity against aggressive breast cancer cell lines via modulation of the critical PI3K/AKT pathway, coupled with efficacy against antibiotic-resistant bacteria like MRSA, underscores their therapeutic versatility.

Future research should focus on the following areas:

-

Systematic Library Synthesis: Develop a diverse library of derivatives based on the this compound core to perform comprehensive SAR studies.

-

In-depth Mechanistic Studies: Elucidate the precise molecular targets and further investigate the role of miRNA modulation in the observed anticancer effects.

-

Broad-Spectrum Antimicrobial Screening: Evaluate the synthesized library against a wide panel of pathogenic bacteria and fungi to identify lead candidates for antibiotic development.

-

In Vivo Efficacy and Safety: Advance the most promising compounds to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicological profiles.

By pursuing these avenues, the full therapeutic potential of this unique halogenated anthranilic acid scaffold can be unlocked, paving the way for the development of next-generation treatments for cancer and infectious diseases.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

An In-depth Technical Guide to 2-Amino-3-chloro-5-fluorobenzoic Acid: Synthesis, Applications, and Protocol

Abstract

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring amino, chloro, and fluoro groups on a benzoic acid scaffold—renders it a versatile building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target binding affinity. This guide provides a comprehensive overview of the compound's chemical identity, a plausible synthetic route with mechanistic insights, key applications in drug discovery, and detailed protocols for its handling and analysis, tailored for researchers, scientists, and drug development professionals.

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in medicinal chemistry, serving as foundational precursors for a multitude of therapeutic agents. The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in modern drug design to modulate molecular properties.[1][2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[2] Chlorine can also influence lipophilicity and participate in halogen bonding, further fine-tuning a drug candidate's profile.

This compound embodies this principle of strategic halogenation. It serves as a key intermediate for constructing heterocyclic structures such as quinazolinones, a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] For instance, the related compound 2-amino-3-chlorobenzoic acid has been identified in natural products and shown to exhibit potent anticancer activity by inhibiting the critical PI3K/AKT signaling pathway, highlighting the inherent biological potential of this structural class.[3][4] This guide delves into the technical details of this compound, positioning it as a high-value intermediate for next-generation chemical and pharmaceutical innovation.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1022961-12-1 | [5][6] |

| Molecular Formula | C₇H₅ClFNO₂ | [5] |

| Molecular Weight | 189.57 g/mol | |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)F | N/A |

| InChI Key | ARIQKGDNEINNLI-UHFFFAOYSA-N | |

| Other Identifier | MFCD11193640 | [5] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to light yellow powder/crystal | Based on typical supplier data. |

| Melting Point | Data not available in searched literature | Typically determined experimentally. |

| Boiling Point | Data not available | Likely to decompose upon heating. |

| Solubility | Soluble in organic solvents like DMF, DMSO. Limited solubility in water. | Inferred from structurally similar compounds. |

| pKa | Data not available | Expected to have two pKa values for the carboxylic acid and the amino group. |

Synthesis and Mechanistic Insights

While multiple synthetic routes to halogenated anthranilic acids exist, a common and logical approach involves the sequential functionalization of a readily available starting material. A plausible pathway for this compound can be conceptualized starting from 3-chloro-5-fluorotoluene, proceeding through nitration, oxidation, and final reduction steps.

The rationale for this sequence is rooted in the directing effects of the substituents on the aromatic ring. In the starting material, the methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. Nitration is expected to occur at the position ortho to the methyl group and para to the fluorine, which is sterically accessible. Subsequent oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine, yields the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure. All steps must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 3-Chloro-5-fluorotoluene

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagents: To the flask, add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0-5 °C using an ice-salt bath.

-

Reaction: Slowly add 3-chloro-5-fluorotoluene (1.0 eq) to the stirred sulfuric acid. Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

-

Causality: This low temperature is critical to control the highly exothermic nitration reaction, preventing over-nitration and the formation of unwanted byproducts.

-

-

Workup: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor progress with Thin-Layer Chromatography (TLC). Carefully pour the reaction mixture over crushed ice. The precipitated solid, 2-nitro-3-chloro-5-fluorotoluene, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Oxidation to 2-Nitro-3-chloro-5-fluorobenzoic acid

-

Setup: In a round-bottom flask fitted with a reflux condenser, suspend the nitro-intermediate from Step 1 in water.

-

Reaction: Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise to the suspension. Heat the mixture to reflux (approx. 100 °C) and maintain for 6-8 hours, or until the purple color of the permanganate has disappeared.

-

Self-Validation: The disappearance of the purple MnO₄⁻ ion and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the reaction's progression and eventual completion.

-

-

Workup: Cool the mixture and filter off the MnO₂ solid. Wash the solid with hot water. Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2. The white precipitate of 2-nitro-3-chloro-5-fluorobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 3: Reduction to this compound

-

Setup: Charge a flask with the nitro-benzoic acid from Step 2, ethanol, and water.

-

Reaction: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux for 3-5 hours. The progress is monitored by TLC until the starting material is consumed.

-

Mechanism: In this Béchamp reduction, iron metal in acidic medium acts as the reducing agent, converting the nitro group to an amine.

-

-

Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous solution to ~4-5 with a base (e.g., sodium bicarbonate), causing the product to precipitate.

-

Purification: Collect the crude this compound by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate. Its amino and carboxylic acid groups provide reactive handles for constructing more complex molecules.

-

Synthesis of Heterocycles: It is an ideal precursor for synthesizing fused heterocyclic systems, particularly quinazolines and quinazolinones.[3] The general route involves an initial N-acylation of the amino group, followed by a cyclization reaction, often with a dehydrating agent. These scaffolds are central to numerous drugs with applications in oncology, inflammation, and infectious diseases.

-

Fluorine-Enhanced Pharmaceuticals: As a fluorinated building block, this compound is valuable for "fluorine editing"—the strategic placement of fluorine to enhance a drug's therapeutic index.[1] The C-F bond is highly stable, and its presence can block metabolic pathways, increasing the drug's half-life and bioavailability.[2]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of halogens can enhance the efficacy and selectivity of herbicides and pesticides. This compound can serve as an intermediate in the production of novel agrochemicals.[7]

Caption: Role as a building block in pharmaceutical synthesis workflow.

Spectroscopic and Analytical Characterization

Quality control is essential to ensure the purity and identity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid), with UV detection. Purity should ideally be >98%.

-

¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ would show characteristic signals for the two aromatic protons, which would appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The amine (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets.

-

¹³C NMR (Carbon NMR): Will show seven distinct carbon signals. The signals for the carbons bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling constants), which is a definitive confirmation of the fluorine's presence and position.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion peak [M-H]⁻ at m/z 188.0 or [M+H]⁺ at m/z 190.0. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be observable at [M] and [M+2], confirming the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretches for the amine (~3300-3500 cm⁻¹), a C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with care.[5]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H301 | Toxic if swallowed. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precaution | P261 | Avoid breathing dust/mist/spray. |

| Precaution | P270 | Do not eat, drink or smoke when using this product. |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid generating dust. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[5] Emergency eyewash fountains and safety showers should be readily accessible.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container in accordance with licensed collector's sorting instructions and local, state, and federal regulations. Do not allow to enter drains or waterways.[5]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide a robust platform for synthesizing high-value molecules with tailored properties. Understanding its synthesis, reactivity, and handling is crucial for researchers aiming to leverage the power of halogenation in creating next-generation pharmaceuticals and other advanced materials. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this versatile building block into their research and development programs.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | 1022961-12-1 | XQB96112 [biosynth.com]

- 7. Buy 5-Amino-3-chloro-2-fluorobenzoic acid [smolecule.com]

A Researcher's In-Depth Technical Guide to 2-Amino-3-chloro-5-fluorobenzoic Acid for Drug Discovery

An essential resource for scientists and drug development professionals on sourcing, validating, and utilizing this key chemical intermediate.

Introduction: The Strategic Importance of 2-Amino-3-chloro-5-fluorobenzoic Acid in Modern Medicinal Chemistry

This compound (CAS No. 1022961-12-1) is a strategically substituted anthranilic acid derivative that has garnered significant interest as a versatile building block in the synthesis of complex bioactive molecules.[1][2] Its unique trifunctionalized aromatic core, featuring an amine, a chlorine atom, and a fluorine atom, provides a rich scaffold for the construction of diverse heterocyclic systems, particularly in the realm of pharmaceutical research and development. The specific positioning of these functional groups allows for regioselective reactions, making it a valuable precursor for generating libraries of novel compounds for drug discovery programs. This guide provides an in-depth technical overview for researchers, covering supplier evaluation, quality control, key synthetic applications, and safe handling of this important research chemical.

Part 1: Sourcing and Supplier Evaluation for Research-Grade this compound

The integrity of any research endeavor begins with the quality of the starting materials. For a specialized intermediate like this compound, selecting a reputable supplier is paramount. Researchers should prioritize suppliers who can provide comprehensive documentation and demonstrate consistent batch-to-batch quality.

Key Supplier Vetting Criteria:

-

Purity Specifications: Look for suppliers that offer a high purity grade, typically ≥97% or higher, as confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Availability of a Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the lot-specific purity, identity confirmation (e.g., by NMR or Mass Spectrometry), and levels of any significant impurities.

-

Technical Support: Reputable suppliers often have a team of technical experts who can answer questions about the product's properties, stability, and handling.

-

Clarity on Isomers: Given the potential for various isomers of aminochlorofluorobenzoic acid, it is crucial that the supplier explicitly confirms the identity of the 2-amino-3-chloro-5-fluoro isomer.

Prominent Suppliers for Research Quantities:

| Supplier | CAS Number | Stated Purity | Additional Information |

| Biosynth | 1022961-12-1 | Not explicitly stated, but sold for pharmaceutical testing.[2] | Offers the compound for research purposes only.[2] |

| BLD Pharm | 1022961-12-1 | Provides access to analytical data like NMR, HPLC, LC-MS, UPLC.[3] | Offers various pack sizes for research needs.[3] |

| Matrix Scientific | 1022961-12-1 | Not explicitly stated, but provides MDL number. | Lists the compound as an irritant and provides access to the Safety Data Sheet (SDS).[4] |

| Parchem | 1022961-12-1 | Not explicitly stated. | A supplier of a wide range of specialty chemicals.[1] |

| SynQuest Laboratories, Inc. | 1022961-12-1 | Not explicitly stated. | Provides a detailed Safety Data Sheet (SDS).[5] |

Part 2: In-House Quality Control and Validation of this compound

Upon receiving a new batch of this compound, it is best practice to perform in-house quality control to verify the supplier's specifications and ensure the material is suitable for its intended use.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities. A reversed-phase method with UV detection is typically suitable for this type of aromatic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and isomeric purity of the compound. The proton NMR spectrum should show characteristic signals for the aromatic protons and the amine protons, with splitting patterns consistent with the substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Illustrative HPLC Protocol for Purity Assessment of Substituted Benzoic Acids:

This protocol is a general guideline and may require optimization for specific equipment and batches of this compound.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or a buffered solution of ammonium acetate in water) and an organic solvent like acetonitrile or methanol is typically effective.[6]

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is generally suitable.[7]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

-

Injection Volume: A 10-20 µL injection volume is typical.[6]

-

Analysis: Run a blank (solvent) injection first, followed by the sample. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Expected ¹H NMR Spectral Characteristics: